2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
The compound 2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research and industry. This molecule belongs to the chromene family, known for its wide range of biological activities and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions The initial step often includes the formation of the chromene backbone through a cyclization reaction
Industrial Production Methods: On an industrial scale, the production of this compound might involve automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Key steps include efficient purification processes like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can modify the chromene ring, while reduction reactions might target the nitro group to yield an amine. Substitution reactions could involve the amino or nitrobenzyl groups, potentially leading to derivatives with altered properties.
Common Reagents and Conditions: Typical reagents might include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products: Depending on the reaction conditions, products can include various functionalized derivatives of the original molecule, each with unique chemical and physical properties.
Scientific Research Applications
2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, making it valuable in organic synthesis and materials science.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and as a probe for understanding biochemical pathways.
Industry: It might find use in the development of advanced materials or as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets and Pathways: It may interact with specific enzymes or receptors, modulating their activity. For instance, the nitrobenzyl group could facilitate binding to particular protein sites, affecting cellular processes and signaling pathways.
Action Mechanism: The mechanism often involves binding to a target protein, altering its function, and subsequently affecting downstream biological processes. This can lead to observable effects such as inhibition of cell proliferation in cancer cells or reduction of inflammation.
Comparison with Similar Compounds
2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be compared with other chromene derivatives:
Similarity and Uniqueness: While many chromene compounds share a similar core structure, the specific functional groups (like the nitrobenzyl and amino groups) in this compound confer unique properties, making it stand out in terms of biological activity and chemical reactivity.
List of Similar Compounds: Examples include 2-amino-4-phenylchromene, 2-amino-4-{4-[(methyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and other substituted chromenes. These compounds may share some pharmacological activities but differ in potency and selectivity due to variations in their substituents.
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Properties
IUPAC Name |
2-amino-4-[4-[(3-nitrophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c24-12-18-21(22-19(27)5-2-6-20(22)31-23(18)25)15-7-9-17(10-8-15)30-13-14-3-1-4-16(11-14)26(28)29/h1,3-4,7-11,21H,2,5-6,13,25H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFJDOTZSVJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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